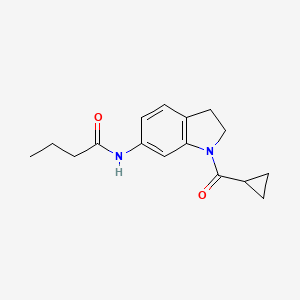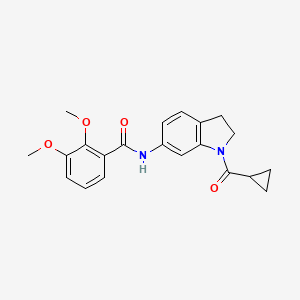
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, also known as CIPD, is a synthetic compound belonging to the class of indole derivatives. It is a small molecule with a molecular weight of approximately 300 Da, and is a highly lipophilic, white, crystalline solid. CIPD has been used in a variety of scientific research applications, including as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been widely used in scientific research as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes. IDO is involved in a variety of physiological and biochemical processes, including immune system regulation, cancer progression, and metabolism. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been used to study the effects of IDO on these processes and to elucidate the mechanism of action of IDO inhibitors. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been used in studies of the effects of IDO on the metabolism of tryptophan, a key amino acid involved in the synthesis of serotonin.
作用機序
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is thought to involve the inhibition of the IDO enzyme. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide binds to the active site of the enzyme and prevents the binding of tryptophan, an amino acid that is necessary for the synthesis of serotonin. By blocking the binding of tryptophan, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide inhibits the activity of the IDO enzyme and prevents the breakdown of tryptophan, thus increasing the availability of serotonin in the body.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. In studies of cancer cells, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to inhibit the growth of the cancer cells, as well as to reduce the spread of the cancer cells. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been shown to reduce inflammation in the body, as well as to reduce the levels of pro-inflammatory cytokines. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to modulate the immune system, as well as to reduce the levels of oxidative stress in the body.
実験室実験の利点と制限
The advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments include its low toxicity, its high solubility in aqueous solutions, and its ability to inhibit the IDO enzyme. The main limitation of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments is its relatively high cost.
将来の方向性
The potential future directions of research using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide include further studies of its effects on cancer cells and its potential use as an anti-cancer drug. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could also be used to further study the role of IDO in human physiology and the mechanisms by which it modulates the immune system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to study the effects of IDO inhibitors on the metabolism of tryptophan and the synthesis of serotonin. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to investigate the potential therapeutic applications of IDO inhibitors, such as in the treatment of autoimmune diseases and cancer.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide can be synthesized from 1-cyclopropanecarboxylic acid and 2-phenoxyacetamide in the presence of a base such as sodium hydroxide. The reaction is catalyzed by a palladium catalyst and proceeds through several steps to form the desired compound. The first step involves the formation of an imine between the cyclopropanecarboxylic acid and the 2-phenoxyacetamide. This is followed by a reductive amination to form the desired N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-25-17-4-2-1-3-5-17)21-16-9-8-14-10-11-22(18(14)12-16)20(24)15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMVRXZHOTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)




